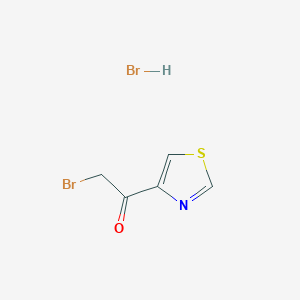

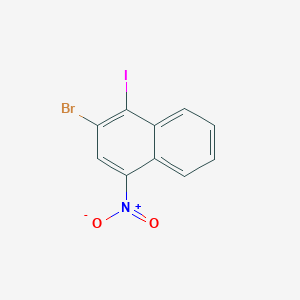

![molecular formula C14H26N2O2 B1377980 8-(Boc-amino)-2-azaspiro[4.5]decane CAS No. 1341038-05-8](/img/structure/B1377980.png)

8-(Boc-amino)-2-azaspiro[4.5]decane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(Boc-amino)-2-azaspiro[4.5]decane is a chemical compound with the molecular formula C13H24N2O2 . It belongs to the class of compounds known as piperidines . It is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of 8-(Boc-amino)-2-azaspiro[4.5]decane involves several steps. One method involves the reaction of 2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester with 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ethyl ester in the presence of NaHCO3 . The reaction mixture is refluxed overnight, cooled, and then quenched with 0.5 N aq HCl . The product is then purified using preparative thin layer chromatography .Molecular Structure Analysis

The molecular structure of 8-(Boc-amino)-2-azaspiro[4.5]decane consists of a spirocyclic system with a nitrogen atom at the 2 and 8 positions . The Boc (tert-butoxycarbonyl) group is attached to one of the nitrogen atoms, providing protection for the amino group .Physical And Chemical Properties Analysis

8-(Boc-amino)-2-azaspiro[4.5]decane is a solid or semi-solid or liquid or lump substance . It has a molecular weight of 240.35 . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 470.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.5 mmHg at 25°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

8-(Boc-amino)-2-azaspiro[4.5]decane and its derivatives have been studied for their synthetic pathways and chemical properties. One such pathway involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines, leading to the formation of corresponding amino alcohols. These intermediates are further processed into N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones through a series of chemical reactions, showcasing the compound's versatility in synthetic organic chemistry (Mandzhulo et al., 2016).

Pharmacological Research

In pharmacological contexts, derivatives of 8-(Boc-amino)-2-azaspiro[4.5]decane have been explored for their potential in modulating biological targets. For example, BMY 7378, a derivative, has been identified as a selective antagonist for the alpha 1D-adrenoceptor subtype, indicating the compound's relevance in studying adrenergic receptors and potentially in developing therapies for related disorders (Goetz et al., 1995).

Environmental Applications

Additionally, derivatives of 8-(Boc-amino)-2-azaspiro[4.5]decane have found applications in environmental chemistry. For instance, a Mannich base derivative of this compound was utilized in the synthesis of a calix[4]arene-based copolymer for the removal of carcinogenic azo dyes and aromatic amines from water, demonstrating the compound's utility in environmental remediation and water treatment technologies (Akceylan et al., 2009).

Anticancer Research

In the realm of anticancer research, novel 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and evaluated against various cancer cell lines. Some of these compounds exhibited moderate to high inhibitory activities, suggesting their potential as leads for the development of new anticancer agents (Flefel et al., 2017).

Safety and Hazards

The safety data sheet for 8-(Boc-amino)-2-azaspiro[4.5]decane indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Propiedades

IUPAC Name |

tert-butyl N-(2-azaspiro[4.5]decan-8-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-4-6-14(7-5-11)8-9-15-10-14/h11,15H,4-10H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYQPWDBUCVPDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2(CC1)CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201148805, DTXSID101153396 |

Source

|

| Record name | Carbamic acid, N-trans-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201148805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-cis-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101153396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1609409-14-4, 1609400-93-2 |

Source

|

| Record name | Carbamic acid, N-trans-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201148805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-cis-2-azaspiro[4.5]dec-8-yl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101153396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

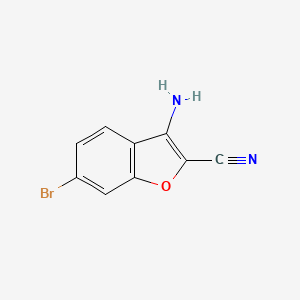

![N-({2-benzylbicyclo[2.2.1]heptan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1377897.png)

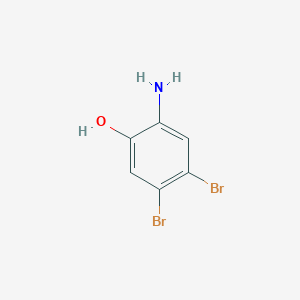

![6-[2-(Dimethylamino)ethoxy]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1377899.png)

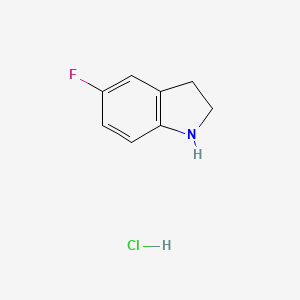

![(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine](/img/structure/B1377912.png)

![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1377914.png)

![{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1377917.png)